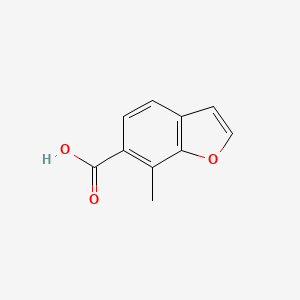
(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their antibacterial properties and are often used in the development of antibiotics. This particular compound is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a hydroxymethyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-nitrophenylthiomorpholine and ®-glycidol.
Formation of Oxazolidinone Ring: The key step in the synthesis is the formation of the oxazolidinone ring. This is typically achieved through a cyclization reaction involving the nucleophilic attack of the hydroxyl group of ®-glycidol on the carbonyl group of an intermediate compound.
Introduction of Fluorine Atom: The fluorine atom is introduced through a substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring.
Hydroxymethyl Group Addition: The hydroxymethyl group is added via a hydroxymethylation reaction, which involves the reaction of formaldehyde with the oxazolidinone ring.
Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, as well as scaling up the reactions to produce the compound in large quantities.
Analyse Des Réactions Chimiques
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group on the aromatic ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The oxazolidinone ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino alcohol and carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its potential as a new antibiotic for treating bacterial infections, particularly those caused by resistant strains.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus blocking the translation process. This action effectively stops bacterial growth and replication.
Comparaison Avec Des Composés Similaires
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid.
Linezolid: Like ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, linezolid inhibits bacterial protein synthesis. linezolid lacks the fluorine atom and thiomorpholine ring, which may contribute to differences in potency and spectrum of activity.
Tedizolid: Tedizolid is another oxazolidinone with a similar mechanism of action. It has a different substitution pattern on the aromatic ring, which can affect its pharmacokinetic properties and efficacy.
The uniqueness of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one lies in its specific structural features, which may offer advantages in terms of antibacterial activity and resistance profiles.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
- Posizolid
Propriétés
Formule moléculaire |
C14H17FN2O3S |
|---|---|
Poids moléculaire |
312.36 g/mol |
Nom IUPAC |
3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17FN2O3S/c15-12-7-10(17-8-11(9-18)20-14(17)19)1-2-13(12)16-3-5-21-6-4-16/h1-2,7,11,18H,3-6,8-9H2 |
Clé InChI |
TUECWCXPYKEVPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine](/img/structure/B8562508.png)


![12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide](/img/structure/B8562530.png)


![5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8562546.png)

![5-Chloro-3-(5-fluoro-4-methylsulfonyl-pyrimidin-2-yl)-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B8562558.png)



